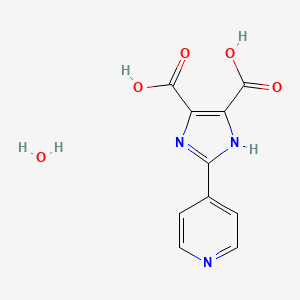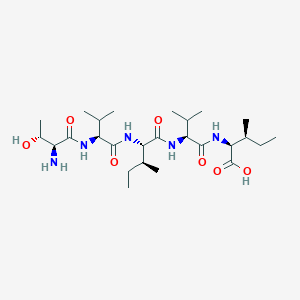
Glycyl-L-glutaminylglycyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-glutaminylglycyl-L-tyrosine is a synthetic peptide composed of four amino acids: glycine, L-glutamine, glycine, and L-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-glutaminylglycyl-L-tyrosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Hydrolysis: Enzymes like peptidases or acids such as hydrochloric acid.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like carbodiimides.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Dityrosine or other oxidized tyrosine derivatives.
Reduction: Reduced peptide with intact amino acid residues.
Substitution: Modified peptides with substituted amino acids.
Scientific Research Applications
Glycyl-L-glutaminylglycyl-L-tyrosine has several scientific research applications:
Biochemistry: Used as a model peptide to study peptide bond formation, stability, and interactions.
Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Cell Culture Media: Enhances the solubility and stability of amino acids in cell culture media, improving cell growth and productivity.
Protein Engineering: Utilized in the design and synthesis of novel peptides and proteins with specific functions.
Mechanism of Action
The mechanism of action of Glycyl-L-glutaminylglycyl-L-tyrosine involves its interaction with cellular proteins and enzymes. The peptide can be taken up by cells and incorporated into metabolic pathways, influencing protein synthesis and cellular functions. The specific molecular targets and pathways depend on the context of its application, such as its role in enhancing cell culture media or its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-tyrosine: A simpler dipeptide with similar solubility-enhancing properties.
L-Alanyl-L-glutamine: Another dipeptide used to improve the stability of L-glutamine in cell culture media.
L-Tyrosine: An individual amino acid with limited solubility but essential for protein synthesis.
Uniqueness
Glycyl-L-glutaminylglycyl-L-tyrosine is unique due to its combination of glycine, L-glutamine, and L-tyrosine residues, providing a balance of solubility, stability, and functional properties. Its specific sequence allows for targeted applications in biochemistry, pharmaceuticals, and cell culture media, making it a versatile and valuable compound in scientific research.
Properties
CAS No. |
857289-05-5 |
|---|---|
Molecular Formula |
C18H25N5O7 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H25N5O7/c19-8-15(26)22-12(5-6-14(20)25)17(28)21-9-16(27)23-13(18(29)30)7-10-1-3-11(24)4-2-10/h1-4,12-13,24H,5-9,19H2,(H2,20,25)(H,21,28)(H,22,26)(H,23,27)(H,29,30)/t12-,13-/m0/s1 |
InChI Key |
KDNHSOSPDXXNJO-STQMWFEESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)


![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)


![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)

![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)

